An In-depth Technical Guide to 4,4,4-Trifluorobutylamine (CAS 819-46-5): A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 4,4,4-Trifluorobutylamine (CAS 819-46-5): A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the γ-Trifluoromethyl Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—are powerful tools for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Among the diverse array of fluorinated building blocks, 4,4,4-trifluorobutylamine stands out as a versatile intermediate for introducing a γ-trifluoromethylpropyl group. This particular structural element is of significant interest as it positions the strongly electron-withdrawing trifluoromethyl group distal to the reactive amine functionality, thereby modulating the amine's basicity and overall molecular properties in a nuanced manner. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4,4,4-trifluorobutylamine, offering field-proven insights for its effective utilization in drug discovery programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic characteristics of 4,4,4-trifluorobutylamine is essential for its effective use in synthesis and for the characterization of its derivatives. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 819-46-5 | [4] |
| Molecular Formula | C₄H₈F₃N | [4] |
| Molecular Weight | 127.11 g/mol | [4] |
| Boiling Point | 92-94 °C | [5] |
| Density (Predicted) | 1.108 ± 0.06 g/cm³ | [5] |
| Refractive Index | 1.345 | [5] |
| pKa (Predicted) | 9.42 ± 0.10 | [5] |
| XLogP3-AA (Computed) | 1.1 | [4] |
| Appearance | Clear colorless liquid | [5] |
Spectroscopic Profile
¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four different proton environments. The methylene group adjacent to the amine (C1) would appear as a triplet, coupled to the C2 protons. The C2 and C3 methylene groups would likely present as complex multiplets due to coupling with each other and, in the case of C3, with the trifluoromethyl group. The NH₂ protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum should display four signals for the four carbon atoms. The carbon of the CF₃ group will be split into a quartet by the three fluorine atoms. The chemical shifts of the other carbon atoms will be influenced by their proximity to the electronegative fluorine atoms and the nitrogen atom.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet, due to coupling with the two protons on the adjacent C3 carbon. The chemical shift will be characteristic of a CF₃ group attached to an aliphatic chain.[6][7]
Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 127. The fragmentation pattern would be characterized by the loss of fragments such as an amino group, and cleavage of the carbon-carbon bonds, with the trifluoromethyl group influencing the fragmentation pathways.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹), N-H bending (around 1590-1650 cm⁻¹), and strong C-F stretching bands (in the region of 1000-1350 cm⁻¹).[8]
Synthesis of 4,4,4-Trifluorobutylamine
The synthesis of 4,4,4-trifluorobutylamine can be achieved through several strategic routes, often involving the initial preparation of a suitable precursor followed by the introduction of the amine functionality. A highly effective and widely applicable method is the reductive amination of 4,4,4-trifluorobutanal.
Synthetic Workflow Overview
Caption: Synthetic workflow for 4,4,4-trifluorobutylamine.
Experimental Protocol: Reductive Amination of 4,4,4-Trifluorobutanal
This protocol outlines a general procedure for the synthesis of 4,4,4-trifluorobutylamine via reductive amination of 4,4,4-trifluorobutanal.[1][9]
Step 1: Oxidation of 4,4,4-Trifluorobutanol to 4,4,4-Trifluorobutanal
-
To a stirred solution of 4,4,4-trifluorobutanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude 4,4,4-trifluorobutanal, which can be used in the next step without further purification.
Step 2: Reductive Amination to 4,4,4-Trifluorobutylamine
-
Dissolve the crude 4,4,4-trifluorobutanal (1.0 eq) in methanol saturated with ammonia.
-
Add a catalytic amount of a suitable hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Carefully filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by fractional distillation under atmospheric pressure to obtain pure 4,4,4-trifluorobutylamine.
Alternative Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) can be used as an alternative to catalytic hydrogenation for the reduction of the intermediate imine.[1]
Reactivity and Applications in Drug Discovery
The presence of the γ-trifluoromethyl group significantly influences the reactivity and utility of 4,4,4-trifluorobutylamine in medicinal chemistry.
Influence of the Trifluoromethyl Group
The strong electron-withdrawing nature of the CF₃ group reduces the basicity of the amine compared to its non-fluorinated analog, n-butylamine. This modulation of pKa can be advantageous in drug design, as it can influence the compound's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with biological targets.[1] Furthermore, the CF₃ group can block metabolic oxidation at the γ-position, enhancing the metabolic stability of drug candidates.[1]
Key Reactions in Medicinal Chemistry
4,4,4-Trifluorobutylamine is a versatile building block for a variety of chemical transformations commonly employed in drug discovery.
-
Amide Bond Formation: The amine readily participates in amide coupling reactions with carboxylic acids using standard coupling reagents (e.g., HATU, HOBt/EDC) to form the corresponding amides. These amide-containing structures are prevalent in many drug molecules.
-
N-Alkylation and N-Arylation: The primary amine can be selectively mono- or di-alkylated to introduce further diversity. Buchwald-Hartwig amination allows for the formation of C-N bonds with aryl halides, providing access to a wide range of substituted anilines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.
Potential Signaling Pathways and Therapeutic Targets
While specific drug candidates containing the 4,4,4-trifluorobutylamine moiety are not extensively documented in publicly available literature, the strategic placement of a γ-trifluoromethyl group is relevant in several therapeutic areas. For instance, in the design of kinase inhibitors, the trifluoromethyl group can enhance binding affinity and selectivity by engaging in specific interactions within the ATP-binding pocket. The modulation of lipophilicity and metabolic stability afforded by this group is also highly desirable in the development of central nervous system (CNS) active agents, where blood-brain barrier penetration is a key challenge.
Caption: Role of 4,4,4-trifluorobutylamine in drug discovery.
Safety and Handling
4,4,4-Trifluorobutylamine is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4,4,4-Trifluorobutylamine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural feature—a primary amine with a distal trifluoromethyl group—provides a powerful handle for modulating the physicochemical and pharmacokinetic properties of drug candidates. A solid understanding of its synthesis, reactivity, and properties, as outlined in this guide, will enable researchers and scientists to effectively leverage this compound in the design and development of novel therapeutics.
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